molecular formula C12H11Cl2N B3249340 4-Chloro-benzylpyridinium chloride CAS No. 19340-03-5

4-Chloro-benzylpyridinium chloride

Cat. No. B3249340
CAS RN: 19340-03-5
M. Wt: 240.12 g/mol
InChI Key: HUTSBVXDBVSSMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-benzylpyridinium chloride is a chemical compound with the molecular formula C12H11Cl2N . It has a molecular weight of 240.12844 .


Synthesis Analysis

The synthesis of pyridinium salts, such as 4-Chloro-benzylpyridinium chloride, involves quaternization reactions . Different synthetic routes have been explored, including conventional, microwave, and ultrasound methods . The microwave method using acetone as a solvent has been found to be significantly faster and yield higher results than the conventional method .


Molecular Structure Analysis

The molecular structure of 4-Chloro-benzylpyridinium chloride consists of 12 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . For a detailed molecular structure, you may refer to resources like ChemicalBook or other molecular structure databases.


Chemical Reactions Analysis

Pyridinium salts, including 4-Chloro-benzylpyridinium chloride, are known for their reactivity and have been used in a wide range of research topics . They are involved in a wide variety of synthetically useful reactions in organic chemistry and serve as important intermediates for the preparation of pharmacologically active heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-benzylpyridinium chloride include its molecular formula (C12H11Cl2N), molecular weight (240.12844), and its structure . For more detailed physical and chemical properties, you may refer to resources like ChemicalBook .

Scientific Research Applications

Corrosion Inhibition

4-Chloro-benzylpyridinium chloride and its derivatives show promising applications in corrosion prevention. A study demonstrated the effectiveness of benzyl-substituted N-benzylpyridinium chlorides, including 4-chloro-benzylpyridinium chloride, as corrosion inhibitors for steel and zinc in acidic environments (Pisanenko et al., 2005).

Luminescence and Crystal Structure

Antimony(III) chloride complexes with 4-benzylpyridine, closely related to 4-chloro-benzylpyridinium chloride, have been synthesized and studied for their luminescent properties. The research highlighted the crystal structure of these complexes and discussed factors influencing their luminescence intensity (Storozhuk et al., 2002).

Mass Spectrometry Applications

Benzylpyridinium salts, including 4-chloro-benzylpyridinium chloride, are commonly used as thermometer ions in mass spectrometric experiments. These salts help in determining the internal energy distributions of ions after ionization. The study conducted by Gatineau et al. (2017) investigated the bond dissociation energies of these ions, contributing significantly to the calibration of mass spectrometric experiments (Gatineau et al., 2017).

Surface Modification in Analytical Chemistry

4-Chloro-benzylpyridinium chloride derivatives have been used in surface modification studies for laser pulse length effects on internal energy transfer in DIOS (Desorption/Ionization on Silicon). These compounds served as thermometer ions to probe the internal energy transfer, contributing to the understanding of surface interaction energies and their effects on ion production and distribution (Luo et al., 2005).

Selective Oxidation Reagent

4-Benzylpyridinium fluorochromate, a derivative of 4-chloro-benzylpyridinium chloride, has been utilized as an efficient and selective oxidant for various organic substrates, particularly in the oxidation of primary benzylic alcohols to their corresponding carbonyl compounds (Özgün et al., 2007).

Chemical Synthesis and Catalysis

The rearrangement of benzylpyridinium chloride, including 4-chloro-benzylpyridinium chloride, has been investigated using copper(II)-exchanged zeolite-A as a catalyst. This study presents a modified method for synthesizing benzylpyridine, which could be promising for commercial applications (Telvekar et al., 1999).

Mechanism of Action

While the specific mechanism of action for 4-Chloro-benzylpyridinium chloride is not mentioned in the search results, similar compounds like cetylpyridinium chloride are known to have antimicrobial efficacy . They work by decreasing new dental plaque growth, diminishing the growth of pathogenic bacteria, and inhibiting the production of virulence factors .

Safety and Hazards

While specific safety data for 4-Chloro-benzylpyridinium chloride was not found, similar compounds can cause severe skin burns, eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and ensuring good ventilation .

Future Directions

Research on pyridinium salts, including 4-Chloro-benzylpyridinium chloride, continues to be an active area of study . They are being explored for their potential applications in various fields, including their use as antimicrobial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery . Future research directions may include advancing the synthesis processes and exploring new applications .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSBVXDBVSSMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-benzylpyridinium chloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-benzylpyridinium chloride
Reactant of Route 3
4-Chloro-benzylpyridinium chloride
Reactant of Route 4
4-Chloro-benzylpyridinium chloride
Reactant of Route 5
4-Chloro-benzylpyridinium chloride
Reactant of Route 6
4-Chloro-benzylpyridinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.